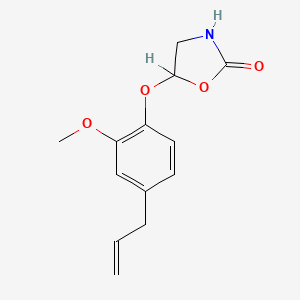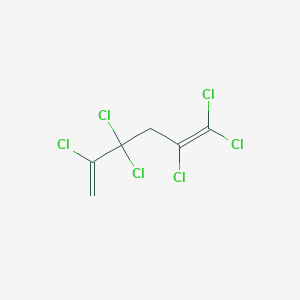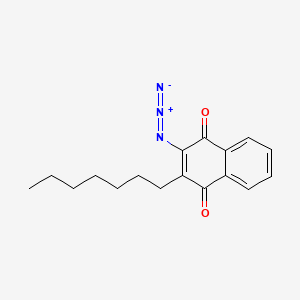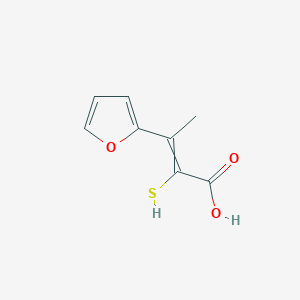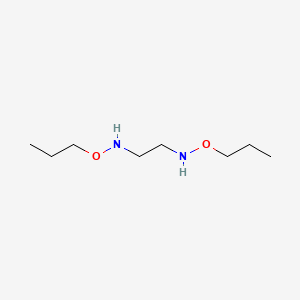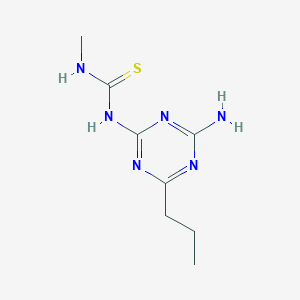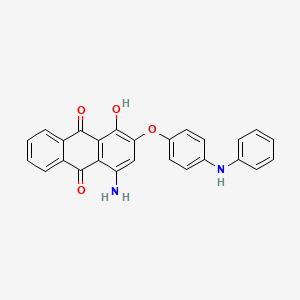![molecular formula C18H20N4O6 B14339493 Bis[2-(4-nitrophenoxy)propan-2-yl]diazene CAS No. 105623-13-0](/img/structure/B14339493.png)
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene: is an organic compound characterized by the presence of two nitrophenoxy groups attached to a diazene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene typically involves the reaction of 4-nitrophenol with 2-bromo-2-nitropropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromide ion from the nitropropane. The resulting intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-nitrophenol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: The compound’s potential as a precursor for biologically active molecules is being explored. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
作用机制
The mechanism of action of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitrophenoxy groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with molecular targets.
相似化合物的比较
- Bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene
- 1,2-Bis(nitroazol-1-yl)diazenes
Comparison: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is unique due to the presence of nitrophenoxy groups, which impart distinct electronic and steric properties. Compared to other diazene derivatives, it exhibits different reactivity patterns and potential applications. For example, 1,2-Bis(nitroazol-1-yl)diazenes are primarily used in energetic materials, while this compound finds applications in organic synthesis and materials science.
属性
CAS 编号 |
105623-13-0 |
|---|---|
分子式 |
C18H20N4O6 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
bis[2-(4-nitrophenoxy)propan-2-yl]diazene |
InChI |
InChI=1S/C18H20N4O6/c1-17(2,27-15-9-5-13(6-10-15)21(23)24)19-20-18(3,4)28-16-11-7-14(8-12-16)22(25)26/h5-12H,1-4H3 |
InChI 键 |
QVPLZHPLFXILJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(N=NC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
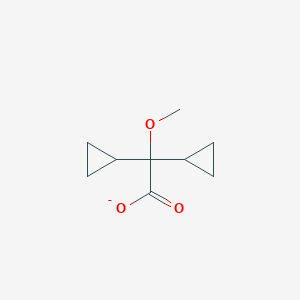
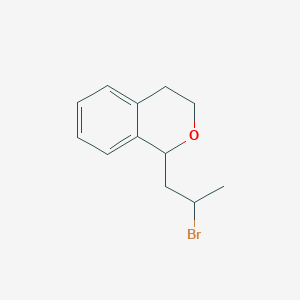
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
